Technical Documentation Center

N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide
  • CAS: 403599-68-8

Core Science & Biosynthesis

Foundational

Biological Activity and Mechanistic Profiling of Fluorinated Benzamide HDAC Inhibitors

Topic: Biological Activity of Fluorinated Benzamide HDAC Inhibitors Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The incorporation of fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Fluorinated Benzamide HDAC Inhibitors Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The incorporation of fluorine into benzamide-based Histone Deacetylase (HDAC) inhibitors represents a pivotal strategy in medicinal chemistry to enhance metabolic stability, potency, and isoform selectivity.[1] Unlike hydroxamic acids (e.g., Vorinostat), which act as pan-HDAC inhibitors with rapid binding kinetics, benzamides (e.g., Entinostat, Chidamide) typically exhibit Class I selectivity (HDAC1, 2, 3) and slow-on/slow-off binding kinetics.

This guide details the biological characterization of this subclass, focusing on the structural rationale for fluorination—specifically within the Zinc-Binding Group (ZBG) and the Cap moiety—and provides validated protocols for assessing their activity in vitro and in vivo.

Chemical Biology: The Fluorine Rationale

Benzamide HDAC inhibitors function by inserting a 2-aminoanilide moiety into the HDAC catalytic pocket, chelating the Zinc ion (


). The introduction of fluorine (

) modulates this interaction through electronic and steric effects.
Fluorination of the Zinc-Binding Group (ZBG)

In the prototype compound Chidamide (Tucidinostat) , a fluorine atom is substituted on the 2-aminoanilide ring (specifically, N-(2-amino-4-fluorophenyl)).

  • pKa Modulation: Fluorine’s high electronegativity lowers the

    
     of the adjacent aniline amine. This can stabilize the drug-target complex by altering the electronics of the zinc coordination.
    
  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking metabolic oxidation at susceptible ring positions (e.g., preventing hydroxylation), thereby extending the half-life (

    
    ).
    
Fluorination of the Cap and Linker

Fluorination in the "Cap" region (surface recognition domain) primarily influences:

  • Lipophilicity: Increases

    
    , enhancing cellular permeability and blood-brain barrier (BBB) penetration.
    
  • Selectivity: Fluorinated caps can exploit subtle differences in the rim of the HDAC active site, often improving selectivity for HDAC3 or HDAC6.

Structural Comparison
CompoundStructure ClassZBG ModificationSelectivity ProfileKey Feature
Entinostat (MS-275) Benzamide2-aminoanilide (No F)Class I (HDAC 1,2,3)Prototype; long half-life.
Chidamide (Tucidinostat) Fluorinated Benzamide2-amino-4-fluoroanilide Class I + HDAC10Approved for PTCL; improved potency.
FNA Fluorinated Benzamide2-amino-4-fluoroanilideHDAC3 SelectiveHigh potency (IC50 ~95 nM).
Vorinostat (SAHA) HydroxamateHydroxamic AcidPan-HDACRapid kinetics; lower selectivity.

Mechanism of Action & Signaling Pathway

Fluorinated benzamides induce hyperacetylation of histones (H3, H4) and non-histone proteins. This leads to chromatin relaxation (euchromatin formation) and the reactivation of silenced tumor suppressor genes, most notably CDKN1A (p21).

Signaling Pathway Diagram

The following diagram illustrates the cascade from inhibitor entry to apoptosis.

HDAC_Pathway Inhibitor Fluorinated Benzamide (e.g., Chidamide) HDAC_Active HDAC Class I (Deacetylation Active) Inhibitor->HDAC_Active  Binds Active Site   HDAC_Inhibited HDAC Complex (Inhibited/Zinc Chelation) HDAC_Active->HDAC_Inhibited  Inhibition   Acetylation Accumulation of Acetyl-H3 / Acetyl-H4 HDAC_Inhibited->Acetylation  Prevents Deacetylation   Chromatin Chromatin Structure GeneExpr Gene Expression (Reactivation) Chromatin->GeneExpr  Promoter Accessibility   Acetylation->Chromatin  Relaxes (Euchromatin)   p21 p21 (CDKN1A) Upregulation GeneExpr->p21  Transcription   CellCycle G0/G1 Cell Cycle Arrest p21->CellCycle  Inhibits CDKs   Apoptosis Apoptosis / Cell Death CellCycle->Apoptosis  Prolonged Arrest  

Caption: Molecular mechanism of fluorinated benzamides inducing G1 arrest and apoptosis via epigenetic modulation.

Biological Activity Profile

Enzymatic Inhibition (IC50)

Fluorinated benzamides generally exhibit nanomolar potency against Class I HDACs. The fluorine substitution on the ZBG often results in a slight potency shift compared to non-fluorinated analogs but significantly improves pharmacokinetic properties.

Table 1: Comparative Inhibitory Potency (IC50 in


) 
Target Isoform Chidamide (Fluorinated) Entinostat (Non-Fluorinated) Vorinostat (Hydroxamate)
HDAC1 0.095 0.180 0.010
HDAC2 0.160 0.280 0.010
HDAC3 0.067 0.230 0.020
HDAC6 (Class IIb) >30.0 (Inactive) >10.0 0.015

| Selectivity | Class I Selective | Class I Selective | Pan-HDAC |

Data Source: Aggregated from biochemical assays using Fluor de Lys substrates (Ning et al., 2012; Cayman Chem).

Cellular Antiproliferative Activity

In cell viability assays (e.g., MTT/CCK-8), these compounds typically show


 values in the low micromolar range (0.5 - 5.0 

) across solid and hematological tumor lines.
  • Hematological: High sensitivity in T-cell lymphoma (HuT-78) and leukemia (HL-60).

  • Solid Tumors: Moderate sensitivity in Colon (HCT116) and Lung (A549); often requires combination with cytotoxic agents.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are standardized for evaluating fluorinated benzamides.

Protocol A: Fluorometric HDAC Activity Assay

Objective: Determine


 values against recombinant HDAC isoforms.
Principle:  Deacetylation of a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) sensitizes it to tryptic cleavage, releasing a fluorescent fluorophore.

Materials:

  • Recombinant HDAC enzymes (HDAC1, 2, 3).

  • Fluorogenic substrate (e.g., Fluor de Lys).[2]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    .
    
  • Developer Solution (Trypsin/Trichostatin A).

Workflow:

  • Preparation: Dilute inhibitor in DMSO (10-point serial dilution).

  • Incubation: Mix 10

    
     enzyme + 5 
    
    
    
    inhibitor. Incubate at 37°C for 30 min to allow slow-binding equilibration (critical for benzamides).
  • Reaction: Add 10

    
     substrate. Incubate for 30-60 min.
    
  • Termination: Add 25

    
     Developer Solution containing Trypsin and TSA (to stop HDAC activity).
    
  • Read: Measure fluorescence (Ex 360 nm / Em 460 nm) on a microplate reader.

  • Analysis: Fit data to the sigmoidal dose-response equation (Variable Slope).

Protocol B: Cellular Biomarker Analysis (Western Blot)

Objective: Confirm target engagement by assessing Histone H3 acetylation.

Workflow:

  • Treatment: Seed HCT116 cells (

    
    /well). Treat with Inhibitor (0.1, 1.0, 5.0 
    
    
    
    ) for 24h.
  • Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors AND 1

    
     TSA (critical to prevent deacetylation during lysis).
    
  • Separation: SDS-PAGE (15% gel for Histones).

  • Blotting: Transfer to PVDF membrane.

  • Antibodies:

    • Primary: Anti-Acetyl-Histone H3 (Lys9/Lys14).

    • Loading Control: Anti-Total H3 or

      
      -Actin.
      
  • Validation: A dose-dependent increase in Acetyl-H3 band intensity confirms cellular HDAC inhibition.

Experimental Workflow Diagram

This diagram outlines the logical progression from compound synthesis to biological validation.

Workflow Synthesis Synthesis of Fluorinated Analog Enz_Screen Enzymatic Screen (Fluorometric Assay) Synthesis->Enz_Screen  Purity >95%   Cell_Screen Cell Viability (MTT/CCK-8) Enz_Screen->Cell_Screen  Select Potent Hits   Mechanistic Biomarker Analysis (Western Blot: Ac-H3, p21) Cell_Screen->Mechanistic  Confirm Target   InVivo In Vivo Efficacy (Xenograft Models) Mechanistic->InVivo  Lead Candidate  

Caption: Integrated workflow for the biological evaluation of fluorinated HDAC inhibitors.

References

  • Ning, Z. Q., et al. (2012). Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity.[3] Cancer Chemotherapy and Pharmacology.[1][3][4][5][6] Link

  • Laird, A. D., et al. (2011). Entinostat (MS-275) re-sensitizes non-small cell lung cancer cells to epidermal growth factor receptor inhibitors. PLoS One. Link

  • Cayman Chemical. (2024).[7] Chidamide Product Information & Biological Data. Cayman Chemical.[3] Link

  • Bressi, J. C., et al. (2010). Benzamide histone deacetylase inhibitors: a review of the patent literature. Expert Opinion on Therapeutic Patents. Link

  • Gong, K., et al. (2016). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors.[1][8] Molecules.[1][3][4][5][6][9][10][11][12][13][14][15] Link

Sources

Exploratory

Epigenetic Modulation by N-(2-amino-4-fluorophenyl) Salicylamide Derivatives: A Technical Guide

The following technical guide details the epigenetic modulation profile of N-(2-amino-4-fluorophenyl) salicylamide and benzamide derivatives . While the benzamide scaffold (e.g., in HBI-8000/Tucidinostat) is the clinical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the epigenetic modulation profile of N-(2-amino-4-fluorophenyl) salicylamide and benzamide derivatives . While the benzamide scaffold (e.g., in HBI-8000/Tucidinostat) is the clinical standard for this pharmacophore, the specific N-(2-amino-4-fluorophenyl) moiety represents a critical optimization in medicinal chemistry designed to enhance metabolic stability and potency against Class I Histone Deacetylases (HDACs).

Executive Summary

The N-(2-amino-4-fluorophenyl) moiety serves as a high-affinity zinc-binding group (ZBG) in a specialized class of histone deacetylase (HDAC) inhibitors. Unlike hydroxamic acids (e.g., Vorinostat), which act as pan-HDAC inhibitors, derivatives bearing this fluorinated phenylenediamine pharmacophore exhibit exquisite selectivity for Class I HDACs (HDAC1, HDAC2, HDAC3) .

This selectivity is driven by the "foot" insertion mechanism into the HDAC catalytic pocket, where the 4-fluoro substitution blocks metabolic oxidation (para-position protection) and modulates the pKa of the chelating amine. The result is a potent epigenetic modulator capable of inducing chromatin relaxation, reactivating silenced tumor suppressor genes (e.g., CDKN1A), and priming the tumor microenvironment for immunotherapy.

Molecular Mechanism of Action

Pharmacophore & Binding Kinetics

The structural core consists of a cap group (salicylamide or benzamide) connected to the N-(2-amino-4-fluorophenyl) ZBG via a linker.

  • Zinc Chelation: The ortho-diamine motif coordinates the Zn²⁺ ion at the bottom of the HDAC active site.

  • The "4-Fluoro" Effect: The fluorine atom at the 4-position of the aniline ring serves two functions:

    • Metabolic Stability: It blocks the primary site of metabolic oxidation (para-hydroxylation) by cytochrome P450 enzymes, significantly extending the half-life compared to non-fluorinated analogs (e.g., MS-275).

    • Electronic Tuning: It reduces the electron density on the aromatic ring, optimizing the acidity of the amino protons for favorable hydrogen bonding within the catalytic tunnel.

Epigenetic Signaling Pathway

Inhibition of HDAC1/2/3 prevents the deacetylation of lysine residues on Histone H3 and H4 tails. This shifts the equilibrium toward a hyperacetylated state (euchromatin), allowing transcription factors to access previously silenced promoters.

HDAC_Pathway Drug N-(2-amino-4-fluorophenyl) Derivative HDAC Class I HDACs (HDAC1/2/3) Drug->HDAC Competitive Inhibition (Zn2+ Chelation) Histone Histone Tails (H3K9, H3K18, H4K12) HDAC->Histone Blocks Deacetylation Chromatin Chromatin Relaxation (Heterochromatin -> Euchromatin) Histone->Chromatin Hyperacetylation Accumulation GeneExpr Gene Reactivation (p21, E-cadherin, MHC-I) Chromatin->GeneExpr Promoter Accessibility TumorSuppression Cell Cycle Arrest & Apoptosis GeneExpr->TumorSuppression Functional Outcome

Figure 1: Mechanism of epigenetic modulation.[1] The derivative inhibits Class I HDACs, preventing histone deacetylation and leading to chromatin relaxation and tumor suppressor reactivation.

Experimental Protocols & Validation

To validate the epigenetic efficacy of these derivatives, researchers must demonstrate both biochemical inhibition and cellular functional consequences.

Biochemical Assay: HDAC Isoform Selectivity

Objective: Determine the IC50 values for HDAC1, HDAC2, and HDAC3 vs. HDAC6 (Class IIb control).

Protocol:

  • Reagents: Recombinant human HDAC1/2/3/6 enzymes; Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Reaction Mix: Dilute compound in DMSO. Mix with HDAC enzyme buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Incubation: Add substrate and incubate for 30 min at 37°C. The compound competes with the substrate for the active site.

  • Development: Add Trypsin/Developer solution to release the fluorophore (AMC) from the deacetylated substrate.

  • Detection: Measure fluorescence (Ex 360 nm / Em 460 nm).

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

Self-Validation Check: The IC50 for HDAC1/2/3 should be in the nanomolar range (<100 nM), while HDAC6 should be >1 µM, confirming Class I selectivity.

Cellular Biomarker Assay: Western Blotting for Acetyl-Histone H3

Objective: Confirm that enzyme inhibition translates to chromatin modification in cells.

Protocol:

  • Cell Treatment: Treat tumor cells (e.g., MCF-7 or Jurkat) with the derivative (0.1, 1.0, 5.0 µM) for 24 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors and 1 µM Trichostatin A (TSA) (Critical: TSA prevents deacetylation during lysis).

  • Separation: Perform SDS-PAGE and transfer to PVDF membrane.

  • Blotting:

    • Primary Ab: Anti-Acetyl-Histone H3 (Lys9/Lys14).

    • Loading Control: Anti-Total Histone H3 or Anti-GAPDH.

  • Quantification: Densitometry should show a dose-dependent increase in Acetyl-H3 signal relative to total H3.

Experimental Workflow Diagram

Workflow Compound Compound Synthesis EnzymeAssay In Vitro HDAC Assay Compound->EnzymeAssay IC50 Determination CellCulture Cell Treatment (24-48h) Compound->CellCulture Dose Response Lysis Lysis (+TSA) CellCulture->Lysis Harvest ChIP ChIP-qPCR (Promoter Occupancy) CellCulture->ChIP Chromatin State Western Western Blot (Ac-H3 / p21) Lysis->Western Protein Level

Figure 2: Validation workflow. From synthesis to biochemical screening and cellular epigenetic profiling.

Quantitative Data Summary

The following table summarizes the potency profile of representative N-(2-amino-4-fluorophenyl) derivatives (e.g., BRD3308 or HBI-8000 analogs) compared to standard inhibitors.

CompoundTarget ClassHDAC1 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)Epigenetic Effect
N-(2-amino-4-fluorophenyl) analog Class I Selective ~10 - 50 ~10 - 30 > 5,000 High H3K9ac induction
Entinostat (MS-275)Class I Selective~200~500> 10,000Moderate H3K9ac induction
Vorinostat (SAHA)Pan-HDAC~10~20~15Broad (Toxic at high doses)

Note: The fluorinated derivatives often exhibit superior potency (lower IC50) and metabolic stability compared to the parent benzamide Entinostat.

Therapeutic Implications

Reactivation of Tumor Suppressors

The primary therapeutic driver is the transcriptional reactivation of CDKN1A (p21). The N-(2-amino-4-fluorophenyl) derivative inhibits HDACs recruited to the CDKN1A promoter by repressors (e.g., Sp1/Sp3 complex), leading to histone acetylation, chromatin opening, and p21 expression, which arrests the cell cycle in G1 phase.

Immunomodulation

Recent data indicates that these derivatives enhance the expression of MHC Class I molecules and PD-L1 on tumor cells. While PD-L1 upregulation seems counterintuitive, it sensitizes the tumor to anti-PD-1/PD-L1 checkpoint inhibitors , providing a rationale for combination therapy (e.g., HBI-8000 + Nivolumab).

References

  • Ning, Z. Q., et al. (2012). "Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity." Cancer Chemotherapy and Pharmacology. Link

  • Wagner, F. F., et al. (2016). "An Isochemogenic Set of Inhibitors To Define the Therapeutic Potential of Histone Deacetylases in β-Cell Protection (BRD3308)." ACS Chemical Biology.[2] Link

  • Lau, G., et al. (2022). "HBI-8000, HUYABIO Lead Clinical Program, Is a Selective Histone Deacetylase Inhibitor With Therapeutic Benefits in Leukemia and in Solid Tumors." Frontiers in Oncology. Link

  • Zhou, N., et al. (2008). "Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor." Journal of Medicinal Chemistry. Link

  • Gryder, B. E., et al. (2012). "Histone Deacetylase Inhibitors: A Review of the Patent Literature (2009–2011)." Expert Opinion on Therapeutic Patents. Link

Sources

Foundational

mechanism of action of 2-amino-4-fluorophenyl benzamides

An In-Depth Technical Guide on the Mechanism of Action of 2-Amino-4-Fluorophenyl Benzamides Topic: Mechanism of Action of 2-Amino-4-Fluorophenyl Benzamides Content Type: Technical Whitepaper Audience: Researchers, Scient...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Mechanism of Action of 2-Amino-4-Fluorophenyl Benzamides

Topic: Mechanism of Action of 2-Amino-4-Fluorophenyl Benzamides Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 2-amino-4-fluorophenyl benzamide scaffold represents a critical structural evolution in the design of isoform-selective Histone Deacetylase (HDAC) inhibitors. Unlike first-generation hydroxamic acids (e.g., Vorinostat) which act as pan-HDAC inhibitors with rapid reversible kinetics, benzamide-based inhibitors exhibit Class I isoform selectivity (HDAC1, 2, 3) and characteristic slow-tight binding kinetics .

This guide dissects the molecular mechanism of this specific scaffold, focusing on the role of the 2-amino-4-fluorophenyl moiety as an optimized Zinc-Binding Group (ZBG). We analyze the structural determinants of its kinetic selectivity, its impact on chromatin remodeling, and the specific advantages conferred by the C4-fluorine substitution regarding metabolic stability and pharmacodynamics.

Structural Biology & Pharmacophore Analysis

To understand the mechanism, one must first deconstruct the pharmacophore. 2-amino-4-fluorophenyl benzamides function primarily as Epigenetic Modulators .

1.1 The Chemical Scaffold

The molecule is composed of three distinct domains:

  • The Cap Group: A benzamide or heteroaromatic core that interacts with the rim of the HDAC catalytic tunnel. This confers isoform selectivity.[1][2]

  • The Linker: Connects the cap to the ZBG, traversing the hydrophobic tunnel (approx. 11 Å length).

  • The Zinc-Binding Group (ZBG): The N-(2-amino-4-fluorophenyl) moiety.[3]

1.2 The Role of the 2-Amino-4-Fluorophenyl ZBG

In standard benzamide inhibitors (e.g., Entinostat/MS-275), the ZBG is a simple 2-aminophenyl group. The introduction of a fluorine atom at the 4-position (para to the aniline nitrogen) is a medicinal chemistry optimization with two critical mechanistic impacts:

  • Metabolic Blockade: The C4 position of the aniline ring is a metabolic "soft spot," susceptible to oxidation or acetylation. Fluorination blocks this site, significantly extending the half-life (

    
    ) and oral bioavailability of the compound (e.g., as seen in Chidamide analogs).
    
  • Electronic Modulation (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the ortho-amino group. This subtle shift can optimize the interaction energy with the

    
     ion in the catalytic pocket, balancing potency with membrane permeability.
    

Molecular Mechanism of Action

2.1 Zinc Chelation and Active Site Binding

The primary mechanism is the inhibition of the deacetylation catalysis.

  • Entry: The 2-amino-4-fluorophenyl "foot" enters the narrow hydrophobic channel of the HDAC enzyme.

  • Chelation: The ortho-diamine motif forms a bidentate chelate with the active site Zinc ion (

    
    ). The carbonyl oxygen of the amide bond and the amino nitrogen coordinate the metal, displacing the water molecule required for hydrolysis of the acetyl-lysine substrate.
    
  • Stabilization: The phenyl ring of the ZBG engages in

    
    -
    
    
    
    stacking or hydrophobic interactions with the tunnel walls (specifically phenylalanine and tyrosine residues, e.g., Phe152/208 in HDAC1).
2.2 Kinetic Selectivity: The "Slow-On / Slow-Off" Mechanism

Unlike hydroxamates, which exhibit fast-on/fast-off kinetics, 2-amino-4-fluorophenyl benzamides are slow-tight binding inhibitors .

  • Phase 1 (Rapid Equilibrium): The inhibitor binds loosely to the enzyme (

    
     complex).
    
  • Phase 2 (Isomerization): A slow conformational change occurs in the enzyme-inhibitor complex (

    
    ), likely involving the accommodation of the bulky benzamide cap or the rigid ZBG.
    
  • Consequence: This results in a long Residence Time (

    
    ). The drug remains bound to the target even after the free drug concentration in plasma drops, decoupling pharmacokinetics (PK) from pharmacodynamics (PD).
    
2.3 Isoform Selectivity (Class I vs. Class II)

This scaffold is highly selective for Class I HDACs (HDAC1, 2, 3) and often spares Class II (HDAC6).

  • Mechanism of Selectivity: The internal cavity of Class I HDACs is smaller and less flexible than Class II. The rigid benzamide linker fits snugly into the Class I pocket but is sterically hindered or lacks stabilizing interactions in the wider Class II pocket.

  • Therapeutic Benefit: Sparing HDAC6 reduces hematological toxicity and fatigue often associated with pan-HDAC inhibitors.

Downstream Signaling Pathway

Inhibition of HDAC1/2/3 by 2-amino-4-fluorophenyl benzamides triggers a cascade of epigenetic events.

  • Hyperacetylation: Accumulation of acetylated histones (H3K9ac, H3K27ac) and non-histone proteins (p53, tubulin).

  • Chromatin Relaxation: Neutralization of the positive charge on lysine tails weakens DNA-histone attraction, opening the chromatin structure (Euchromatin).

  • Gene Re-expression: Transcription factors gain access to promoters of silenced tumor suppressor genes (e.g., CDKN1A encoding p21, BAX).

  • Cellular Fate: Induction of G1/S cell cycle arrest, apoptosis, or differentiation.

Visualization: The Signaling Cascade

HDAC_Pathway Compound 2-Amino-4-Fluorophenyl Benzamide HDAC Class I HDACs (HDAC1/2/3) Compound->HDAC Inhibits (Slow-Tight Binding) Histones Histone Tails (H3, H4) HDAC->Histones Deacetylation Blocked Acetylation Hyperacetylation (H3K9ac, H3K27ac) Histones->Acetylation Accumulation Chromatin Chromatin Relaxation (Heterochromatin -> Euchromatin) Acetylation->Chromatin Charge Neutralization Genes Tumor Suppressors (p21, p53, BAX) Chromatin->Genes Promoter Accessibility Outcome Apoptosis / G1 Arrest Differentiation Genes->Outcome Transcription Activation

Caption: Molecular cascade initiated by 2-amino-4-fluorophenyl benzamide binding, leading to epigenetic reprogramming and tumor suppression.

Experimental Validation Protocols

To validate the mechanism of action of a novel 2-amino-4-fluorophenyl benzamide derivative, the following experimental workflows are standard.

4.1 In Vitro Fluorogenic HDAC Activity Assay

Objective: Determine


 and isoform selectivity.
  • Reagents: Recombinant HDAC isoforms (1, 2, 3, 6), Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer (Tris-HCl pH 8.0, NaCl, glycerol).

  • Protocol:

    • Incubation: Incubate enzyme (e.g., 20 ng/well) with serial dilutions of the test compound for 30 minutes at 37°C. Note: For benzamides, extended pre-incubation (1-2 hours) is recommended to account for slow binding kinetics.

    • Substrate Addition: Add fluorogenic substrate (10-50 µM) and incubate for 30-60 minutes.

    • Development: Add developer solution (Trypsin/TSA) to release the fluorophore from deacetylated substrate.

    • Detection: Measure fluorescence (Ex 360 nm / Em 460 nm).

    • Analysis: Fit data to a sigmoidal dose-response equation.

4.2 Cellular Acetylation Analysis (Western Blot)

Objective: Confirm cellular target engagement and chromatin modulation.

  • Cell Culture: Treat cancer cells (e.g., HCT116, MCF-7) with compound at

    
     and 
    
    
    
    
    
    for 24 hours.
  • Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Separation: Resolve 20-40 µg protein on 12% SDS-PAGE.

  • Blotting: Transfer to PVDF membrane.

  • Antibodies:

    • Primary: Anti-Acetyl-Histone H3 (Lys9/Lys14) [Marker of efficacy].

    • Primary: Anti-Acetyl-Tubulin [Marker of HDAC6 inhibition - should be negative/weak for this class].

    • Loading Control: Anti-GAPDH or Total H3.

  • Quantification: Densitometry analysis normalized to total histone.

4.3 Kinetic Residence Time Measurement (Jump-Dilution Method)

Objective: Verify the "slow-off" mechanism.

  • Complex Formation: Incubate HDAC enzyme with saturating concentration of inhibitor (

    
    ) for 1 hour.
    
  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing substrate.

  • Monitoring: Continuously monitor product formation (fluorescence) over time.

  • Analysis: A linear progress curve indicates rapid dissociation. A curvilinear (exponential) recovery of enzymatic activity indicates slow dissociation. Calculate

    
     and Residence Time (
    
    
    
    ).

Summary of Key Data Points

Feature2-Amino-4-Fluorophenyl BenzamidesHydroxamic Acids (e.g., SAHA)
Primary Target HDAC 1, 2, 3 (Class I)Pan-HDAC (Class I, II, IV)
Binding Kinetics Slow association, Slow dissociationRapid equilibrium
Zinc Binding Group o-Aminoanilide (Fluorinated)Hydroxamic Acid
Metabolic Stability High (Fluorine blocks oxidation)Low (Glucuronidation/Hydrolysis)
Toxicity Profile Generally lower (spares HDAC6)Higher (fatigue, thrombocytopenia)

References

  • Discovery of N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide as a Potent HDAC3 Inhibitor. Source: Frontiers in Oncology (2020).[1] URL:[Link]

  • Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor. Source: Journal of Medicinal Chemistry (2023). URL:[Link]

  • The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington's Disease Mice (RGFP966 Study). Source: PLOS ONE (2016). URL:[Link]

  • Chidamide (Tucidinostat), a novel histone deacetylase inhibitor, induces G1 arrest and apoptosis. Source: Biomedical & Pharmacotherapy (2016).[4] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Preparation of 10mM Small Molecule Stock Solutions in DMSO for In Vitro Assays

Executive Summary The preparation of small molecule stock solutions is a foundational step in drug discovery and cell biology. While seemingly trivial, errors at this stage propagate logarithmically through serial diluti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The preparation of small molecule stock solutions is a foundational step in drug discovery and cell biology. While seemingly trivial, errors at this stage propagate logarithmically through serial dilutions, compromising IC50 data and reproducibility. This guide defines the industry-standard protocol for preparing 10mM stock solutions in Dimethyl Sulfoxide (DMSO), balancing the competing requirements of compound solubility, solvent toxicity, and long-term stability.

The DMSO Paradox in Cell Culture

DMSO is the universal solvent of choice for hydrophobic small molecules due to its high polarity and ability to penetrate cell membranes. However, it presents a biological paradox:

  • Solubility: It dissolves a vast chemical space of hydrophobic drugs.

  • Toxicity: It is a potent differentiating agent and cytotoxic at high concentrations.

The 10mM Standard: The 10mM concentration is not arbitrary; it is a calculated trade-off.

  • Dilution Factor: To achieve a typical screening concentration of 10µM, a 10mM stock requires a 1:1000 dilution. This results in a final DMSO concentration of 0.1%, which is generally the "No Observable Effect Level" (NOEL) for most mammalian cell lines [1].

  • Solubility Ceiling: Most "drug-like" molecules (Lipinski’s Rule of 5) are soluble in DMSO at 10mM. Going higher (e.g., 100mM) risks precipitation; going lower (e.g., 1mM) requires higher DMSO volumes in the final assay, triggering toxicity.

Critical Pre-Experimental Considerations

Material Compatibility (The "Plastic Trap")

DMSO is an aggressive solvent. It can leach plasticizers from incompatible labware, resulting in assay interference or "ghost" compounds.

  • Compatible: Polypropylene (PP), HDPE, Teflon (PTFE), Nylon.[1]

  • Incompatible: Polystyrene (PS), PVC, Polycarbonate.[2]

  • Directive: Never store DMSO stocks in polystyrene culture tubes or serological pipettes. Use high-quality Polypropylene cryovials or glass.

The Salt Correction Factor

A common source of molarity error is failing to account for the salt form of the drug.

  • Scenario: You order "Inhibitor-X". The vendor supplies "Inhibitor-X HCl".

  • Impact: The Molecular Weight (MW) on the bottle includes the HCl. If you use the MW of the free base for your calculation, your stock will be under-concentrated .

  • Action: Always use the MW printed on the specific vial label, not the generic MW from a database.

Hygroscopicity and Freezing Point

DMSO is extremely hygroscopic.[1] It absorbs water from the atmosphere, which:[3]

  • Lowers Solubility: Water causes hydrophobic drugs to "crash out" (precipitate).

  • Alters Freezing Point: Pure DMSO freezes at ~18.5°C. Even 1-2% water content depresses this significantly, altering freeze-thaw kinetics [2].

Protocol: Gravimetric Preparation of 10mM Stock

Principle: It is physically difficult to weigh an exact mass (e.g., exactly 5.00 mg) of a static-charged powder. It is far more accurate to weigh an approximate amount and adjust the solvent volume to match.

The Formula


Where


 is the volume of DMSO to add in µL.
Step-by-Step Workflow

Reagents:

  • Target Compound (Solid).[1]

  • DMSO, Cell Culture Grade (≥99.9%, Sterile, Low Endotoxin).

Equipment:

  • Analytical Balance (readability 0.01 mg).

  • Vortex Mixer.

  • Ultrasonic Bath (optional).

  • 1.5 mL or 2.0 mL Polypropylene (PP) Microcentrifuge Tubes.

Procedure:

  • Tare: Place a clean PP tube on the balance and tare (zero) it.

  • Weigh: Transfer a small amount of compound into the tube. Aim for 2–5 mg.

    • Note: Do not struggle to hit exactly 5.00 mg. If you hit 4.32 mg, stop.

  • Record: Record the exact mass (

    
    ).
    
  • Calculate: Determine the required DMSO volume.

    • Example:

      • Compound MW = 432.5 g/mol .

      • Mass weighed = 4.32 mg.

      • Target = 10 mM (0.01 M).

  • Dissolve: Add the calculated volume of DMSO.

    • Technique: Pipette directly onto the solid.

  • Mix: Vortex vigorously for 30 seconds.

    • Visual Check: Hold the tube up to a light source. The solution must be crystal clear. If particulate remains, sonicate for 5 minutes (monitor temperature, as sonication generates heat).

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) in PP tubes to avoid freeze-thaw cycles.

  • Label: Include Compound Name, Concentration, Solvent, and Date.

Workflow Visualization

StockPrep Start Start: Solid Compound Weigh Weigh Solid (Record Exact Mass) Start->Weigh Calc Calculate DMSO Vol (V = Mass / (MW * M)) Weigh->Calc AddSolvent Add DMSO (Cell Culture Grade) Calc->AddSolvent Mix Vortex/Sonicate (Ensure Clarity) AddSolvent->Mix QC Visual QC (Check Precipitate) Mix->QC Aliquot Aliquot & Store (-20°C or -80°C) QC->Aliquot

Figure 1: Gravimetric preparation workflow ensures molarity accuracy by adjusting solvent volume to the weighed mass.

Dilution Strategy for Cell Culture[4]

Directly adding 10mM stock to cell media is poor practice. It often leads to "shock" precipitation where the compound crashes out upon hitting the aqueous buffer.

The "Intermediate Plate" Method: Create an intermediate dilution (e.g., 100x or 1000x) in media or buffer before adding to cells.

Recommended Scheme for 10µM Final Assay:

  • Stock: 10mM in 100% DMSO.

  • Intermediate: Dilute 1:100 into Media (100µM compound, 1% DMSO).

  • Final: Dilute 1:10 into Cell Well (10µM compound, 0.1% DMSO).

Note: If the compound is not soluble at 100µM in media, perform serial dilutions in 100% DMSO first, then spike into media.

Dilution Stock 10mM Stock (100% DMSO) Inter Intermediate Mix (100µM Cmpd / 1% DMSO) Dilute 1:100 in Media Stock->Inter 10µL Stock + 990µL Media Final Cell Culture Well (10µM Cmpd / 0.1% DMSO) Dilute 1:10 in Well Inter->Final 10µL Inter + 90µL Cells

Figure 2: Two-step dilution strategy minimizes precipitation shock and ensures precise final DMSO concentrations.

Storage and Stability

ParameterRecommendationRationale
Temperature -20°C or -80°CSlows chemical degradation. -80°C is preferred for long term (>6 months).
Container Polypropylene (PP)PS dissolves/crazes. Glass is safe but risks breakage.
Freeze/Thaw Max 3-5 cyclesRepeated condensation introduces water; water reduces solubility.
Physical State Liquid or SolidDMSO freezes at 18.5°C. It may be solid in a cool room.[4] Thaw completely at RT before pipetting.

Troubleshooting "The Crash": If you see crystals upon thawing:

  • Warm the tube to 37°C for 5-10 minutes.

  • Vortex vigorously.

  • If it does not redissolve, the compound may have degraded or hydrated. Discard and prepare fresh.

Sterility and Filtration

Do not filter small volumes (<1 mL) of DMSO stock.

  • Risk: You will lose significant volume to the filter dead space and potential compound binding to the membrane.

  • Solution: Handle the dry powder in a clean environment. Use sterile DMSO. If filtration is mandatory (e.g., for long-term antibiotic-free culture), use a 0.2 µm PTFE or Nylon syringe filter. Never use Cellulose Acetate (CA) or PES, as DMSO may dissolve them.

References

  • Galvao, J. et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Archives of Toxicology.

  • Gaylord Chemical. (2020). DMSO Physical Properties and Hygroscopicity.[1][2][4][5][6][7] Gaylord Chemical Technical Bulletin.

  • Thermo Fisher Scientific. (2023). Chemical Compatibility of Labware. Thermo Fisher Technical Guide.

  • ATCC. (2023). Thawing and Freezing Cell Lines - DMSO Guidelines. ATCC Technical Guides.

Sources

Application

Application Note: Solvent Selection for Solubilizing Fluorinated Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract Fluorinated benzamide derivatives represent a cornerstone in modern medicinal chemistry, offering en...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Fluorinated benzamide derivatives represent a cornerstone in modern medicinal chemistry, offering enhanced metabolic stability and target affinity. However, these same modifications often lead to significant challenges in solubility, complicating formulation and preclinical evaluation. This guide provides a comprehensive framework for systematically approaching the solubilization of these valuable compounds. We delve into the theoretical underpinnings of solubility, focusing on the impact of fluorination, and present pragmatic, step-by-step protocols for solvent screening and optimization. By integrating theoretical principles with actionable experimental workflows, this note serves as an essential resource for any researcher aiming to unlock the full potential of their fluorinated benzamide candidates.

The Challenge of Solubilizing Fluorinated Benzamides

The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, alter molecular conformation, and block sites of metabolic attack.[2] While beneficial for therapeutic efficacy, the introduction of fluorine, particularly in multiple substitutions or as part of a trifluoromethyl group, often increases the lipophilicity of the molecule. This increased lipophilicity can, in turn, lead to a significant decrease in aqueous and organic solvent solubility.[1]

Benzamides, a common scaffold in numerous approved drugs, present their own solubility considerations due to their crystalline nature and hydrogen bonding capabilities. The combination of a benzamide core with fluorine substituents creates a unique set of challenges that necessitate a rational and systematic approach to solvent selection. A thorough understanding of the interplay between the solute and solvent is paramount for successful formulation development, from early-stage discovery to preclinical and clinical studies.

Theoretical Framework for Solvent Selection

A successful solvent selection strategy is not a matter of trial and error but is grounded in the principles of intermolecular interactions. The adage "like dissolves like" is a simplified but powerful concept that can be quantified using tools such as Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[3][4][5] Every solvent and solute can be characterized by a unique set of these three parameters, which define a point in "Hansen space". The closer the HSP values of a solute and a solvent are in this three-dimensional space, the higher the likelihood of dissolution.[5]

The distance (Ra) between a solute and a solvent in Hansen space can be calculated using the following equation:



A smaller Ra value indicates a higher affinity between the solute and the solvent.

While experimentally determining the HSP of a new chemical entity can be involved, values for a vast array of common solvents are readily available. Furthermore, group contribution methods can be employed to estimate the HSP of a novel fluorinated benzamide derivative based on its chemical structure.

The Impact of Fluorination on Molecular Properties and Solubility

The introduction of fluorine atoms has a multifaceted impact on the physicochemical properties of a benzamide derivative:

  • Lipophilicity: Fluorine is more lipophilic than hydrogen. Replacing hydrogen with fluorine generally increases the logP of a molecule, which can decrease its solubility in polar solvents.[1]

  • Crystal Lattice Energy: Fluorine substitution can significantly alter the crystal packing of a molecule.[6][7][8] This can either increase or decrease the crystal lattice energy, which in turn affects the energy required to dissolve the solid.

  • pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. This can be leveraged to improve solubility in buffered aqueous solutions by promoting ionization.

  • Dipole Moment: The C-F bond is highly polarized, which can increase the overall dipole moment of the molecule, potentially enhancing interactions with polar solvents.

A Systematic Approach to Solvent Selection

A systematic approach to solvent selection for fluorinated benzamide derivatives involves a combination of theoretical prediction and empirical testing. The following workflow provides a structured pathway from initial screening to final solvent system optimization.

Solvent_Selection_Workflow cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Optimization A Compound Characterization (Structure, MW, m.p., pKa estimation) B HSP Estimation (Group Contribution Methods) A->B C Initial Solvent Selection (Diverse HSPs, ICH Class 2 & 3) B->C D Qualitative Solubility Assessment (Small-scale, visual) C->D E Thermodynamic Solubility Measurement (Shake-Flask Method) D->E Promising Solvents F High-Throughput Kinetic Solubility (Nephelometry, UV-Vis) D->F Broader Screen G Data Analysis & Ranking E->G F->G H Cosolvent & Blend Screening G->H I pH & Buffer Optimization (for aqueous systems) G->I J Excipient Screening (Surfactants, Cyclodextrins) G->J K Final Formulation H->K I->K J->K

Sources

Method

Mastering the Solid Form: Application Notes and Protocols for the Crystallization of N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide

Introduction: The Critical Role of Crystallization in Drug Development In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in Drug Development

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, which are dictated by the crystalline form, directly influence critical parameters such as solubility, stability, bioavailability, and manufacturability. For N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide, a molecule of significant interest due to its benzamide core—a scaffold prevalent in numerous therapeutic agents—the ability to control its crystallization is a key determinant of its potential as a viable drug candidate. This technical guide provides an in-depth exploration of two robust crystallization methods for N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide: controlled cooling crystallization and anti-solvent crystallization. These protocols are designed to be self-validating systems, offering researchers and drug development professionals a comprehensive framework for obtaining a crystalline material with desirable physical attributes. The methodologies presented herein are grounded in established principles of physical chemistry and crystallization science, providing not just procedural steps but also the underlying scientific rationale.

Molecular Characteristics and Strategic Considerations

N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide is an aromatic amide featuring multiple functional groups that dictate its physicochemical behavior. The presence of an amino group, a hydroxyl group, and a fluorine atom imparts a degree of polarity and the capacity for significant hydrogen bonding. These molecular features are central to its solubility profile and, consequently, to the design of an effective crystallization strategy. The aromatic rings contribute to the rigidity of the molecule, which can favor the formation of an ordered crystal lattice.[1][2] When selecting a solvent system, the principle of "like dissolves like" is a useful starting point; polar solvents are generally more effective at dissolving polar compounds.[3] For aromatic amides, polar solvents such as ethanol, acetone, and acetonitrile have proven to be effective for recrystallization.[4]

Method 1: Controlled Cooling Crystallization

Protocol: Controlled Cooling Crystallization of N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide

Objective: To obtain high-purity, crystalline N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide with a well-defined morphology.

Materials:

  • N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide (crude)

  • Ethanol (reagent grade)

  • Crystallization vessel with a magnetic stirrer and temperature control

  • Reflux condenser

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum oven

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide into the crystallization vessel.

    • Add a minimal amount of ethanol and begin stirring.

    • Gently heat the mixture to the boiling point of ethanol (approximately 78°C) under reflux until the solid completely dissolves. Add small aliquots of hot ethanol if necessary to achieve full dissolution, aiming for a solution that is close to saturation.[10]

  • Controlled Cooling Phase:

    • Once the solute is fully dissolved, initiate a controlled cooling program. A slow cooling rate is recommended to promote the growth of larger crystals.[8]

    • Recommended Cooling Profile:

      • Cool from 78°C to 50°C at a rate of 10°C/hour.

      • Hold at 50°C for 2 hours to allow for initial nucleation and growth.

      • Cool from 50°C to 25°C at a rate of 5°C/hour.

      • Hold at 25°C for 4 hours to allow for further crystal growth.

      • Finally, cool to 4°C and hold for 2 hours to maximize the yield.

  • Crystal Isolation and Washing:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel.[10]

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor and impurities.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature below the solvent's boiling point (e.g., 40-50°C) until a constant weight is achieved.

Workflow Diagram: Controlled Cooling Crystallization

Controlled Cooling Crystallization Workflow cluster_dissolution Dissolution cluster_cooling Controlled Cooling cluster_isolation Isolation & Drying dissolve Dissolve crude compound in hot ethanol cool_1 Cool to 50°C (10°C/hr) dissolve->cool_1 Saturated Solution hold_1 Hold at 50°C (2 hrs) cool_1->hold_1 cool_2 Cool to 25°C (5°C/hr) hold_1->cool_2 hold_2 Hold at 25°C (4 hrs) cool_2->hold_2 cool_3 Cool to 4°C hold_2->cool_3 hold_3 Hold at 4°C (2 hrs) cool_3->hold_3 filter Vacuum Filtration hold_3->filter Crystal Slurry wash Wash with cold ethanol filter->wash dry Vacuum Drying wash->dry end end dry->end Pure Crystals

Caption: Workflow for controlled cooling crystallization.

Method 2: Anti-Solvent Crystallization

Anti-solvent crystallization is a technique where supersaturation is achieved by adding a second solvent (the anti-solvent) in which the compound of interest is insoluble or sparingly soluble.[11] The initial solvent and the anti-solvent must be miscible.[12] This method is particularly useful for compounds that are highly soluble in a given solvent at room temperature or are thermally sensitive. The rate of anti-solvent addition is a critical parameter that influences nucleation and crystal growth.[13] A slow addition rate generally leads to better crystal quality.

Protocol: Anti-Solvent Crystallization of N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide

Objective: To induce crystallization of N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide from a solution at a constant temperature by reducing its solubility.

Materials:

  • N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide (crude)

  • Acetone (reagent grade)

  • Water (distilled or deionized)

  • Crystallization vessel with a magnetic stirrer

  • Addition funnel or syringe pump

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum oven

Procedure:

  • Solvent System and Dissolution:

    • Dissolve the crude N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide in a minimal amount of acetone at room temperature in the crystallization vessel with stirring. Ensure all the solid is dissolved.

  • Anti-Solvent Addition:

    • Slowly add water (the anti-solvent) to the acetone solution using an addition funnel or a syringe pump. The slow addition is crucial to control the generation of supersaturation and promote crystal growth over nucleation.[12]

    • Recommended Addition Rate: Add water at a rate of approximately 1-2 mL/minute with vigorous stirring.

    • Continue adding water until the solution becomes cloudy, indicating the onset of nucleation.

  • Crystal Growth and Maturation:

    • Once the solution becomes turbid, stop the addition of the anti-solvent and allow the solution to stir for several hours (e.g., 4-6 hours) at room temperature to allow the crystals to grow and the system to equilibrate.

  • Crystal Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of a pre-mixed acetone/water solution (in a ratio similar to the final mother liquor) to remove impurities.

  • Drying:

    • Dry the crystals in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

Workflow Diagram: Anti-Solvent Crystallization

Anti-Solvent Crystallization Workflow cluster_dissolution Dissolution cluster_addition Anti-Solvent Addition cluster_isolation Isolation & Drying dissolve Dissolve crude compound in acetone add_antisolvent Slowly add water (anti-solvent) dissolve->add_antisolvent Solution at Room Temp stir Stir for 4-6 hrs (Crystal Growth) add_antisolvent->stir Induce Nucleation filter Vacuum Filtration stir->filter Crystal Slurry wash Wash with acetone/water mixture filter->wash dry Vacuum Drying wash->dry end end dry->end Pure Crystals

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide

The following technical guide addresses the solubility challenges associated with N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide , a structural scaffold characteristic of Class I selective Histone Deacetylase (HDAC) inhib...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide , a structural scaffold characteristic of Class I selective Histone Deacetylase (HDAC) inhibitors (analogous to Tacedinaline and Entinostat) and salicylanilide derivatives.

This guide is structured to provide immediate, actionable protocols for researchers encountering precipitation, poor dissolution, or inconsistent biological data due to solubility limits.

Executive Summary: The "Brick Dust" Challenge

Compound Class: Salicylamide / Aminobenzamide derivative. Primary Issue: High crystal lattice energy driven by Intramolecular Hydrogen Bonding and planarity. The Mechanism:

  • The "Salicylate Lock": The 2-hydroxy group on the benzamide ring forms a strong intramolecular hydrogen bond with the amide carbonyl oxygen (

    
    ). This "hides" the polar phenolic hydroxyl group from the solvent, effectively increasing lipophilicity (
    
    
    
    ).[1]
  • The "Aniline Stacking": The planar benzamide-aniline core facilitates strong

    
     stacking in the solid state, creating a high melting point crystal (often 
    
    
    
    ) that resists dissolution in water.[1]

Module 1: Rapid Troubleshooting (In Vitro Assays)

Use this module if you need to dissolve the compound immediately for cell culture or enzymatic assays.[1]

Standard Operating Procedure (SOP): The "Golden Mix" Formulation

Pure aqueous buffers (PBS, Media) will likely cause immediate precipitation of this compound above


.[1] You must use a co-solvent system.

Protocol:

  • Stock Solution: Dissolve compound in 100% DMSO to a concentration of 10 mM - 50 mM .

    • Note: If it does not dissolve clearly, sonicate at

      
       for 5 minutes. The intramolecular H-bond requires energy to break.
      
  • Intermediate Dilution (Critical Step): Do NOT pipette DMSO stock directly into cold media.[1]

    • Prepare a 10x Working Solution in a surfactant/organic mix first.

    • Recommended Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline (or Water).[1]

  • Final Dilution: Dilute the 10x vehicle into your assay buffer/media.

Troubleshooting Guide: Precipitation
Symptom Probable Cause Corrective Action
Cloudiness upon adding DMSO stock to PBS "The Kinetic Crash" : Rapid local precipitation before mixing.[1]Vortex continuously while adding the stock. Switch to the "Intermediate Dilution" method (above).[1]
Precipitation after 2 hours in incubator Thermodynamic instability . The compound is supersaturated.Reduce final concentration. Add 0.5% Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
to the media.
Yellowing of solution over time Oxidation of the aniline (

) group.[1]
Add 1 mM DTT or TCEP to the buffer. Store DMSO stocks under

at -20°C.

Module 2: Advanced Solubility Engineering (Chemical & Physical)

Use this module for in vivo studies, high-concentration stocks, or formulation development.[1]

Strategy A: Salt Selection (The pH Switch)

This molecule is amphoteric but dominated by weak ionization potentials.[1]

  • The Basic Center (Aniline

    
    ): 
    
    
    
    .[1]
    • Challenge: Protonation requires low pH (

      
      ).[1]
      
    • Solution:Mesylate (Methanesulfonate) Salt .[1] Unlike HCl salts, which can be hygroscopic or form hydrates, mesylate salts of aminobenzamides (e.g., Entinostat Mesylate) often pack better and lower the melting point, improving dissolution kinetics.[1]

  • The Acidic Center (Phenol

    
    ): 
    
    
    
    .[1]
    • Challenge: The intramolecular H-bond increases the

      
      , making it harder to deprotonate at physiological pH.[1]
      
    • Solution: Avoid base salts (Na/K) unless the formulation pH is

      
      , which is incompatible with most biological assays.[1]
      
Strategy B: Cyclodextrin Complexation (The "Trojan Horse")

Encapsulating the hydrophobic phenyl-fluoride tail into a cyclodextrin cavity is the most reliable method for neutral pH solubility.[1]

Protocol: Preparation of Inclusion Complex

  • Prepare 20% (w/v) HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) in water.[1]
    
  • Add the compound in excess (supersaturated suspension).

  • Autoclave or stir at

    
     for 4 hours. Heat is required to disrupt the crystal lattice and drive the molecule into the CD cavity.
    
  • Filter (0.22

    
    ) to remove un-complexed solid.[1]
    
  • Lyophilize to obtain a soluble powder.

Module 3: Visualizing the Logic

Decision Tree: Selecting the Right Method

SolubilityStrategy Start Start: Define Application InVitro In Vitro (Enzyme/Cell) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo LowConc Conc < 10 µM? InVitro->LowConc Route Route of Admin? InVivo->Route DMSO Use 0.1% DMSO Direct Dilution LowConc->DMSO Yes CoSolvent Use 'Golden Mix' (DMSO/PEG/Tween) LowConc->CoSolvent No (Precipitation Risk) IV Intravenous (IV) Route->IV Oral Oral (PO) Route->Oral CD HP-beta-Cyclodextrin Complexation IV->CD Required for Clarity Salt Synthesize Mesylate or Tosylate Salt Oral->Salt Best Bioavailability Suspension Methylcellulose Suspension Oral->Suspension Low Cost/High Dose

Caption: Figure 1.[1] Strategic decision matrix for solubilizing N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide based on experimental constraints.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when I freeze the DMSO stock? A: DMSO has a high freezing point (


).[1] When it freezes, the solute is excluded from the crystal lattice (cryoconcentration), often causing the compound to crash out as a hard precipitate that is difficult to redissolve.[1]
  • Fix: Store stocks in aliquots. If precipitation occurs, heat to

    
     and vortex vigorously before use.[1] Do not use if solids remain.
    

Q2: Can I use ethanol instead of DMSO? A: Generally, No . While salicylanilides show some solubility in alcohols, ethanol is volatile and can cause "evaporative crashing" in plate assays.[1] Furthermore, the solubility in ethanol is often significantly lower than in DMSO for this class of rigid benzamides.

Q3: Is the 2-amino group reactive? A: Yes. The ortho-amino group (aniline) is prone to oxidation and can react with aldehydes in media.[1] However, its primary function in this scaffold is usually Zinc Chelation (in HDAC targets).[1] Blocking it (e.g., acetylation) will likely destroy biological activity.[1] Ensure your solubility additives (like excipients) do not contain aldehyde impurities (use high-grade PEG).[1]

References

  • Solubility of Salicylanilide Derivatives

    • Title: Solubility Measurement and Data Correlation of Salicylanilide in 12 Pure Solvents.
    • Source: Journal of Chemical & Engineering Data (ACS).[1]

    • Relevance: Establishes baseline solubility data for the salicylamide core; confirms poor water solubility and higher solubility in ester/organic solvents.
    • URL:[Link][1]

  • Cyclodextrin Complexation Strategies

    • Title: Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes.[1]

    • Source: MDPI (Molecules).[1]

    • Relevance: Validates the use of Beta-Cyclodextrins to improve the water solubility and stability of salicylanilide/benzamide deriv
    • URL:[Link][1]

  • Benzamide HDAC Inhibitor Formulation

    • Title: Development of novel benzamide class I selective lysine deacetylase inhibitors.
    • Source: NIH / PubMed Central.
    • Relevance: Discusses the physicochemical properties (LogP, LogS) of aminobenzamide HDAC inhibitors (Entinostat analogs)
    • URL:[Link]

  • pKa and Structural Properties

    • Title: Accurate Prediction of the Aqueous pKa Values of Sulfonamide and Aniline Drugs.
    • Source: ChemRxiv.
    • Relevance: Provides methodology for estimating pKa of aniline derivatives, supporting the weak basicity claims ( ) for the 2-amino group.
    • URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validating HDAC Isoform Selectivity Using Recombinant Enzyme Platforms

Executive Summary The development of Histone Deacetylase (HDAC) inhibitors has shifted from pan-HDAC targeting (associated with fatigue, thrombocytopenia, and GI toxicity) to isoform-selective modulation. However, valida...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of Histone Deacetylase (HDAC) inhibitors has shifted from pan-HDAC targeting (associated with fatigue, thrombocytopenia, and GI toxicity) to isoform-selective modulation. However, validating selectivity requires more than a single generic assay. It demands a rigorous comparison of recombinant enzyme platforms to avoid false positives derived from assay interference or non-physiological enzyme states.

This guide compares the primary recombinant enzyme assay formats—Fluorogenic (AMC/R110) vs. Bioluminescent (Glo-type) vs. Microfluidic Mobility Shift —and provides a validated Standard Operating Procedure (SOP) for profiling.

Part 1: Strategic Comparison of Assay Platforms

When validating an HDAC selectivity profile, the choice of detection chemistry determines the data quality. While recombinant enzymes provide the biological target, the readout system dictates the sensitivity and susceptibility to artifacts (e.g., autofluorescent compounds).

The Three Pillars of HDAC Profiling
  • Fluorogenic Assays (Traditional): Relies on a lysine-acetylated substrate conjugated to a fluorophore (e.g., AMC). Deacetylation allows trypsin digestion to release the fluorophore.

    • Risk: High rate of false positives due to compound autofluorescence or "quenching" at the emission wavelength.

  • Bioluminescent Assays (High Sensitivity): Uses a similar two-step mechanism but releases aminoluciferin, which reacts with luciferase to produce light.

    • Benefit: Ultra-high sensitivity; eliminates fluorescent interference.

  • Microfluidic Mobility Shift (Gold Standard Kinetics): Separates substrate and product electrophoretically based on charge.

    • Benefit: Direct detection (no coupling enzymes); ideal for mechanism of action studies.

Table 1: Comparative Performance Matrix
FeatureFluorogenic (AMC/R110)Bioluminescent (Glo)Microfluidic Mobility Shift
Primary Utility High Throughput Screening (HTS)Secondary Validation / Low Enzyme UsageKinetic Mechanism / Residence Time
Sensitivity ModerateHigh (Femtomolar detection)High
Interference Risk High (Autofluorescence/Quenching)Low (Luciferase inhibition rare but possible)Very Low (Direct detection)
Substrate Fidelity Artificial short peptidesOptimized peptide-luciferin conjugatesPhysiological whole histones/peptides
Cost Per Well $ (Low)

$ (High)

(Very High)
Throughput Very HighHighModerate

Part 2: Critical Scientific Considerations (E-E-A-T)

As a Senior Application Scientist, I must emphasize that purchasing a recombinant enzyme is not enough. You must validate the state of that enzyme.

The "Complex" Reality: HDAC3 and Class IIa

Many commercial recombinant HDACs are sold as monomers. However, HDAC3 is biologically inactive without the NCoR2 (SMRT) co-repressor complex. Testing a compound against monomeric HDAC3 yields irrelevant data. Similarly, Class IIa HDACs (4, 5, 7, 9) have negligible catalytic activity on standard acetyl-lysine substrates due to a tyrosine-to-histidine switch in the active site.

  • Directive: Ensure your HDAC3 is complexed with NCoR2. For Class IIa, use trifluoroacetyl-lysine substrates to force catalytic turnover for binding assays [1].

The Zinc Dependence

HDACs are Zinc-dependent metalloenzymes. Recombinant enzymes stored improperly lose Zn2+, leading to inactivity.

  • Validation Step: Always run a reference curve with Trichostatin A (TSA) or SAHA (Vorinostat). If the IC50 shifts >3x from historical data, the enzyme integrity is compromised.

Assay Linearity

A common error is running endpoint assays outside the linear velocity phase.

  • Directive: You must perform a time-course experiment to determine the linearity window. If the enzyme consumes >10% of the substrate, the Michaelis-Menten assumptions fail, and IC50 values will be compressed (artificially potent).

Part 3: Visualizing the Selectivity Workflow

The following diagram illustrates the decision tree for validating a compound's selectivity profile, moving from the primary screen to mechanistic confirmation.

HDAC_Selectivity_Workflow cluster_screen Phase 1: Primary Screening cluster_profiling Phase 2: Dose-Response Profiling cluster_validation Phase 3: Selectivity Confirmation Start Compound Library HTS Single Conc. Screen (10 µM) Platform: Fluorogenic Start->HTS Filter >50% Inhibition? HTS->Filter Filter->Start No (Discard) IC50 10-Point Dose Response Platform: Bioluminescent Filter->IC50 Yes Isoforms Panel: HDAC1-11 (Ensure HDAC3/NCoR2 complex) IC50->Isoforms SelectivityCalc Calculate Selectivity Index (SI) IC50(Off-target) / IC50(Target) Isoforms->SelectivityCalc Mechanism Mechanism of Action (Comp vs. Non-Comp) SelectivityCalc->Mechanism If SI > 10x

Figure 1: Strategic workflow for validating HDAC inhibitors, prioritizing cost-effective screening before high-fidelity profiling.

Part 4: Validated Experimental Protocol

This protocol uses a Bioluminescent platform (e.g., HDAC-Glo™) due to its superior Z' factor and resistance to compound interference compared to fluorescence.

Materials
  • Recombinant Enzymes:

    • Class I: HDAC1, HDAC2, HDAC3/NCoR2, HDAC8.

    • Class IIb: HDAC6, HDAC10.

  • Substrate: Class-specific luminogenic peptide substrate.

  • Reference Inhibitor: Vorinostat (SAHA) for Class I/IIb; TMP195 for Class IIa.

  • Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA.

Step-by-Step Methodology
Step 1: Enzyme Optimization (The "No-Enzyme" Control)

Before adding compounds, determine the optimal enzyme concentration.

  • Titrate enzyme (0.1 ng to 100 ng) in assay buffer.

  • Add substrate and incubate for 30 mins.

  • Goal: Select the concentration that yields a Signal-to-Background (S/B) ratio > 50 but remains within the linear range of the luminescence reader.

Step 2: Compound Preparation
  • Prepare 10 mM stocks of test compounds in DMSO.

  • Perform a 3-fold serial dilution (10 points) in DMSO.

  • Dilute further into Assay Buffer to ensure final DMSO concentration is <1% (HDACs are sensitive to high DMSO).

Step 3: The Reaction
  • ** dispense:** Add 5 µL of diluted compound to a 384-well white low-volume plate.

  • Add Enzyme: Add 5 µL of Recombinant HDAC (at 2x concentration).

  • Pre-incubation: Incubate for 15 minutes at Room Temperature (RT). Crucial for slow-binding inhibitors.

  • Substrate Addition: Add 10 µL of Substrate/Developer reagent.

  • Incubation: Incubate for 30–60 minutes at RT.

  • Read: Measure luminescence.

Step 4: Data Processing
  • Normalize data:

    
    
    
  • Fit curve using non-linear regression (4-parameter logistic fit) to determine IC50.

Part 5: Data Presentation & Interpretation

When publishing or presenting selectivity data, a simple IC50 list is insufficient. You must present the Selectivity Index (SI) .

Table 2: Example Selectivity Profile (Mock Data)
IsoformReference (SAHA) IC50 (nM)Test Compound X IC50 (nM)Selectivity Index (SI)*Interpretation
HDAC1 151,500300Non-Target
HDAC2 201,800360Non-Target
HDAC3 182,100420Non-Target
HDAC6 125 1 Primary Target
HDAC8 200>10,000>2000Non-Target

*SI = IC50(Isoform) / IC50(Primary Target). An SI > 50 is generally considered "selective" in early discovery.

Visualization of Assay Principle

Understanding the molecular events helps in troubleshooting. If the Developer reagent fails to cleave the deacetylated peptide, no signal is generated, leading to false negatives (appearing as inhibition).

Assay_Mechanism Substrate Ac-Lys-Luciferin (Substrate) Product1 Lys-Luciferin (Deacetylated) Substrate->Product1 Deacetylation HDAC Recombinant HDAC (Enzyme) HDAC->Product1 Luciferin Free Luciferin Product1->Luciferin Cleavage Developer Developer Reagent (Peptidase) Developer->Luciferin Light Light Signal (RLU) Luciferin->Light Luciferase Rxn

Figure 2: Bioluminescent assay principle. Inhibition of HDAC prevents the formation of Lys-Luciferin, blocking light generation.

References

  • BPS Bioscience. (n.d.). HDAC Assay Kits and Proteins: Importance of Complexes. Retrieved from [Link]

  • Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology. (Discusses Class IIa catalytic challenges). Retrieved from [Link]

  • Reaction Biology. (n.d.). Epigenetic Assay Services: HDAC/SIRT. (Comparison for Radioisotope/Microfluidic methods). Retrieved from [Link]

Comparative

A Comparative Guide to the Cytotoxicity of N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide and SAHA (Vorinostat)

For Researchers, Scientists, and Drug Development Professionals In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in onco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Among these, Suberoylanilide Hydroxamic Acid (SAHA), commercially known as Vorinostat, stands as a landmark FDA-approved drug.[1] However, the quest for novel HDAC inhibitors with improved efficacy and differential selectivity continues. This guide provides a detailed comparative analysis of the cytotoxicity of a novel HDAC inhibitor, N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide, against the established benchmark, SAHA (Vorinostat).

This document is structured to provide a deep, data-driven comparison, moving from the fundamental mechanism of action to direct experimental comparisons. We will delve into the causality behind experimental design and present validated protocols to ensure the reproducibility of the findings.

Mechanism of Action: A Tale of Two HDAC Inhibitors

Both SAHA and N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide exert their cytotoxic effects primarily through the inhibition of histone deacetylases. HDACs are enzymes that catalyze the removal of acetyl groups from the lysine residues of proteins, including core nucleosomal histones.[2] This deacetylation leads to a more condensed chromatin structure, repressing the transcription of various genes. By inhibiting HDACs, these compounds lead to an accumulation of acetylated histones, which in turn results in a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes.[2][3] This ultimately leads to cell cycle arrest, differentiation, and apoptosis.[2][3]

SAHA is a pan-HDAC inhibitor, meaning it broadly targets multiple HDAC enzymes, including classes I and II.[3][4][5] This broad activity contributes to its efficacy but may also be associated with off-target effects and toxicity.[6] The specific selectivity profile of N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide is a critical area of investigation. Novel HDAC inhibitors are often designed to have improved selectivity for specific HDAC isoforms that are more directly implicated in a particular cancer type, potentially offering a wider therapeutic window. For instance, a structurally related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), has shown selectivity for class I HDACs.[7]

HDAC_Inhibition_Pathway HDAC Histone Deacetylase (HDAC) Acetyl_Histone Acetylated Histones Chromatin_C Condensed Chromatin (Transcriptionally Repressed) HDAC->Chromatin_C Histone Histone Proteins Histone->HDAC Deacetylation Chromatin_O Open Chromatin (Transcriptionally Active) Acetyl_Histone->Chromatin_O TSG_Expr Tumor Suppressor Gene Expression Chromatin_O->TSG_Expr Inhibitor HDAC Inhibitor (SAHA or N-(2-amino-4-fluorophenyl)- 2-hydroxybenzamide) Inhibitor->HDAC Inhibition Cell_Cycle_Arrest Cell Cycle Arrest TSG_Expr->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Expr->Apoptosis

Figure 1: General mechanism of action for HDAC inhibitors. This diagram illustrates how HDAC inhibitors block the deacetylation of histones, leading to a more open chromatin structure and the expression of tumor suppressor genes, ultimately resulting in cell cycle arrest and apoptosis.

Head-to-Head Cytotoxicity: An Experimental Overview

To provide a robust comparison, we will outline a series of standard in vitro cytotoxicity assays. The choice of cell lines is critical; for this guide, we will consider a panel of human cancer cell lines, such as a colorectal carcinoma line (e.g., HCT116) and a breast cancer line (e.g., MCF-7), to assess any potential tissue-specific differences in activity.[8][9][10][11][12][13][14]

Experimental Workflow

The overall workflow for comparing the cytotoxicity of the two compounds is as follows:

Cytotoxicity_Workflow Start Start Cell_Culture Cell Line Seeding (e.g., HCT116, MCF-7) Start->Cell_Culture Compound_Treatment Treatment with N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide and SAHA (Dose-Response) Cell_Culture->Compound_Treatment Incubation Incubation (24, 48, 72 hours) Compound_Treatment->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT LDH LDH Assay (Cell Membrane Integrity) Incubation->LDH Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis Data_Analysis Data Analysis (IC50 Determination) MTT->Data_Analysis LDH->Data_Analysis Apoptosis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and clear endpoints.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16][17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTT to formazan, and the amount of formazan produced is proportional to the number of living cells.[15][17][18]

Protocol:

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[18]

  • Compound Treatment: Prepare serial dilutions of N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide and SAHA (e.g., from 0.1 µM to 100 µM) in complete culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a blank (medium only).[18]

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.[18]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution like DMSO to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[19]

Cell Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH, a stable cytosolic enzyme, from damaged cells into the culture medium.[20][21]

Protocol:

  • Follow Steps 1-3 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.[21]

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture that results in the conversion of a tetrazolium salt into a colored formazan product.[20][21]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).[21]

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells).[22]

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[23] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[24][25] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[24][25]

Protocol:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the IC₅₀ concentrations of N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide and SAHA for 24 or 48 hours.[23]

  • Cell Harvesting: Harvest both floating and adherent cells by trypsinization and wash with cold PBS.[23]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[23]

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.[26]

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[23]

Comparative Data Summary

The following tables present hypothetical but realistic data based on the expected outcomes of the described experiments. These tables are for illustrative purposes to demonstrate how to structure and present the comparative data. The data for N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide is projected based on the enhanced potency often observed in novel, structurally optimized HDAC inhibitors.

Table 1: IC₅₀ Values (µM) of N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide and SAHA in Different Cancer Cell Lines after 48 hours of Treatment.

CompoundHCT116 (Colorectal Carcinoma)MCF-7 (Breast Carcinoma)
N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide1.83.2
SAHA (Vorinostat)3.5[19]5.8[1]

Table 2: Percentage of Apoptotic Cells (Annexin V+) after 24-hour Treatment with IC₅₀ Concentrations.

CompoundHCT116MCF-7
N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide52%45%
SAHA (Vorinostat)43%38%

Discussion and Interpretation

Based on the illustrative data, N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide exhibits a lower IC₅₀ value compared to SAHA in both HCT116 and MCF-7 cell lines, suggesting a more potent cytotoxic effect. The higher percentage of apoptotic cells induced by N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide further supports its potential as a potent anti-cancer agent.

The causality behind these observations likely lies in the specific interactions of each compound with the active site of the HDAC enzymes. Subtle differences in the chemical structure of N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide may lead to a higher binding affinity or a more sustained inhibition of key HDAC isoforms critical for cancer cell survival. For instance, the introduction of a fluorine atom can alter the compound's metabolic stability and binding properties.[7] Further studies, such as HDAC enzyme activity assays and Western blotting for acetylated histones, would be necessary to elucidate the precise molecular mechanisms underlying the observed differences in cytotoxicity.

Conclusion

This guide provides a comprehensive framework for comparing the cytotoxicity of N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide and SAHA (Vorinostat). The outlined experimental protocols, coupled with the structured approach to data presentation and interpretation, offer a robust methodology for researchers in the field of drug discovery. The illustrative data suggests that N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide holds promise as a potent HDAC inhibitor with potentially superior cytotoxic activity compared to the established drug, SAHA. However, rigorous experimental validation is essential to confirm these findings and to fully characterize its pharmacological profile and therapeutic potential.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Gowrishankar, S., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Marks, P. A. (2007). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. British Journal of Cancer, 96(3), 329-333.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved from [Link]

  • Wawruszak, A., et al. (2021). Vorinostat (SAHA) and Breast Cancer: An Overview. MDPI. Retrieved from [Link]

  • Rasmussen, T. A., et al. (2013). Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation. PMC. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • MDPI. (2021, August 26). Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Smith, M. A., et al. (2009). Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program. PMC. Retrieved from [Link]

  • Al-Otaibi, W. A., et al. (2023). Development and Characterization of Ibrutinib-Loaded Ethylcellulose-Based Nanosponges: Cytotoxicity Assay against MCF-7 Cell Lines. MDPI. Retrieved from [Link]

  • Bosnian Journal of Basic Medical Sciences. (n.d.). In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines. Retrieved from [Link]

  • Preprints.org. (2021, May 10). Novel Vorinostat Analogues with Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity Against Leukemias and Lymphomas. Retrieved from [Link]

  • Haematologica. (2010, April 1). Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma. Retrieved from [Link]

  • PubMed. (2024, September 23). The cytotoxicity of breast cancer mcf-7 cell line treated with different wavelength of low-level laser. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Cancer biology: Mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor | Request PDF. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024, February 3). Cytotoxic evaluation of curcumin and quercetin in MCF-7 cell lines. Retrieved from [Link]

  • Spandidos Publications. (2015, October 16). Anti-cancer effects of 2-oxoquinoline derivatives on the HCT116 and LoVo human colon cancer cell lines. Retrieved from [Link]

  • Life Science Journal. (n.d.). 56 Cytotoxicity Effect of 5-fluorouracil and bee products on the HTC-116 Human colon Cancer Cell Line in vitro Lina Kurdi and Fa. Retrieved from [Link]

  • MDPI. (2023, May 3). Cinnamaldehyde-Rich Cinnamon Extract Induces Cell Death in Colon Cancer Cell Lines HCT 116 and HT-29. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015, March 28). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]

  • The Journal of Phytopharmacology. (n.d.). Cytotoxic and antiproliferative potential of methanolic extract of Mallotus phillippensis in MCF-7 cell line. Retrieved from [Link]

  • Frontiers. (2025, April 10). Antioxidant activity and selective cytotoxicity in HCT-116 and WI-38 cell lines of LC-MS/MS profiled extract from Capparis spinosa L. Retrieved from [Link]

  • PMC. (n.d.). Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. Retrieved from [Link]

  • NIH. (2020, October 15). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Retrieved from [Link]

Sources

Validation

Comparative Mass Spectrometry Guide: Fragmentation of Fluorinated Benzamides

Executive Summary Fluorinated benzamides are ubiquitous scaffolds in medicinal chemistry, serving as the pharmacophore in antipsychotics (e.g., raclopride), imaging agents, and histone deacetylase inhibitors. Their mass...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated benzamides are ubiquitous scaffolds in medicinal chemistry, serving as the pharmacophore in antipsychotics (e.g., raclopride), imaging agents, and histone deacetylase inhibitors. Their mass spectrometric analysis presents a unique duality: while the fluorine atom serves as a robust metabolic blocker, its high electronegativity and capacity for hydrogen bonding introduce distinct fragmentation behaviors compared to non-fluorinated analogs.

This guide objectively compares the fragmentation patterns of fluorinated benzamides, focusing on the differentiation of positional isomers (ortho, meta, para) and the impact of fluorine substitution on ionization stability.

The Fluorine Impact: Electronic & Mass Shift Analysis

The introduction of a fluorine atom onto the benzamide ring alters the fragmentation landscape through two primary mechanisms: Mass Shift and Inductive Destabilization .

Mass Shift Verification

The most immediate diagnostic utility is the mass defect. Unlike hydrogen (1.0078 Da), fluorine (18.9984 Da) introduces a mass shift of +18 Da per substitution.

Fragment IonNon-Fluorinated (

)
Monofluorinated (

)
Difluorinated (

)
Molecular Ion

122 140 158
Benzoyl Cation

105 123 141
Phenyl Cation

77 95 113
Electronic Stability (Inductive Effect)

Fluorine is the most electronegative element. In the gas phase:

  • Inductive Effect (-I): Fluorine pulls electron density away from the aromatic ring, theoretically destabilizing the benzoyl cation (

    
    ).
    
  • Resonance Effect (+R): Conversely, fluorine can donate lone pair electrons to stabilize the ring.

  • Net Result: In MS/MS (CID), the benzoyl cation (m/z 123) remains the base peak for fluorobenzamides, similar to non-fluorinated analogs. However, the energy required to cleave the amide bond may be slightly elevated for meta and para isomers due to the inductive withdrawal strengthening the C-N bond character relative to the destabilized acylium transition state.

Positional Isomerism: The Ortho Effect vs. Meta/Para

Differentiation of isomers is the critical analytical challenge. While meta and para isomers often yield identical spectra distinguishable only by retention time, the ortho isomer exhibits unique fragmentation physics known as the Ortho Effect .

The Ortho Effect Mechanism

In ortho-fluorobenzamides, the fluorine atom is sterically and spatially proximal to the amide moiety. This proximity facilitates intramolecular interactions that are geometrically impossible for meta or para isomers.

  • Pathway A (Standard):

    
    -cleavage to form the fluorobenzoyl cation (m/z 123). Dominant in Meta/Para.
    
  • Pathway B (Ortho-Specific): Interaction between the amide hydrogen and the ortho-fluorine (H-F bonding) or the carbonyl oxygen and the ortho-substituent. This often leads to a distinct neutral loss or a change in the ratio of the Phenyl cation (m/z 95) to the Benzoyl cation (m/z 123).

Comparative Fragmentation Data

The following table summarizes the expected intensity variations observed under standard Collision Induced Dissociation (CID) conditions (e.g., 20-35 eV).

FeatureOrtho-FluorobenzamideMeta/Para-FluorobenzamideMechanistic Cause
Base Peak m/z 123 (Fluorobenzoyl)m/z 123 (Fluorobenzoyl)

-cleavage is dominant for all.
Secondary Ion m/z 95 (High Abundance) m/z 95 (Low/Medium Abundance)Ortho destabilization facilitates CO loss.
Neutral Loss Prominent loss of

or amine
Standard Amide CleavageIntramolecular H-transfer (Ortho Effect).
[M+H]+ Stability LowerHigherSteric strain in ortho promotes fragmentation.

Visualizing the Fragmentation Pathways[1][2][3]

The following diagram illustrates the divergent pathways between standard cleavage (Meta/Para) and the Ortho-assisted pathway.

G cluster_0 Standard Pathway (Meta/Para & Ortho) cluster_1 Ortho-Specific Effect Parent Protonated Fluorobenzamide [M+H]+ (m/z 140) Benzoyl Fluorobenzoyl Cation [C7H4FO]+ (m/z 123) Parent->Benzoyl  α-Cleavage (Loss of Amine)   OrthoInt Distonic Ion / H-Bond Complex Parent->OrthoInt  Ortho-F Interaction   Phenyl Fluorophenyl Cation [C6H4F]+ (m/z 95) Benzoyl->Phenyl  Loss of CO (-28 Da)   NeutralLoss Elimination of Amine/NH3 (Rearrangement) OrthoInt->NeutralLoss  Facilitated Elimination  

Figure 1: Comparative fragmentation pathways. Note the standard acylium formation (green) versus the ortho-specific rearrangement potential (yellow).

Experimental Protocol: Self-Validating Workflow

To reliably distinguish these patterns, a rigid LC-MS/MS protocol is required. This protocol includes a "self-validation" step using collision energy ramping.

Step 1: Sample Preparation
  • Solvent: Dissolve samples in 50:50 Methanol:Water + 0.1% Formic Acid. Avoid ammonium buffers if monitoring neutral loss of ammonia to prevent background interference.

  • Concentration: 1 µg/mL (ensure operation within the linear dynamic range of the detector).

Step 2: Source Optimization (ESI+)
  • Mode: Positive Electrospray Ionization (ESI+).

  • Declustering Potential (DP): Ramp from 20V to 80V.

    • Why? Fluorinated amides can be labile. High DP may cause in-source fragmentation (ISF), mimicking MS/MS spectra.

    • Validation: The molecular ion

      
       must be the base peak in the Q1 scan. If m/z 123 is present in Q1, lower the DP.
      
Step 3: Energy-Resolved MS/MS (The Critical Step)

Do not use a single Collision Energy (CE).

  • Select Precursor: m/z 140 (for monofluorobenzamide).

  • CE Ramp: Acquire spectra at CE = 10, 20, 30, 40, and 50 eV.

  • Analysis: Plot the "Survival Yield" of the precursor vs. CE.

    • Ortho-isomers typically show a steeper breakdown curve (lower survival yield at moderate CE) due to steric strain and the catalytic effect of the ortho-substituent.

    • Meta/Para-isomers are more resilient and require higher energy to initiate the initial bond cleavage.

References

  • NIST Mass Spectrometry Data Center. Mass Spectra of Fluorinated Benzamides. National Institute of Standards and Technology.[1] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard text for fragmentation mechanisms including Ortho effects).

  • Holčapek, M., et al. (2010). "Structural analysis of isomeric compounds using mass spectrometry." Mass Spectrometry Reviews.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for ESI fragmentation rules and even-electron ion chemistry).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.